molecular formula C28H14S B094336 Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene CAS No. 196-23-6

Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene

Cat. No. B094336
CAS RN: 196-23-6
M. Wt: 382.5 g/mol
InChI Key: XGBPPZOOIHXSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene is a heterocyclic compound related to dibenzo[b,n]perylene . It has been studied for its fluorescence and phosphorescence properties . The compound’s CAS number is 196-23-6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large conjugated system. The fluorescence and phosphorescence properties of this compound have been studied, and it was found that these properties correlate linearly with the Hückel AO coefficients in the HOMO of the parent carbocyclic system dibenzo[b,n]perylene .

Scientific Research Applications

  • Fluorescence and Phosphorescence Properties : The fluorescence and phosphorescence properties of dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene have been studied, revealing correlations with fluorescence quantum yields and phosphorescence lifetimes. This suggests potential applications in areas requiring precise fluorescence and phosphorescence measurements, such as in sensors and optoelectronics (Zander, 1989).

  • Identification in Marine Sedimentary Rocks : This compound has been identified in marine sedimentary rocks, bitumen, and hydrothermal petroleum. This indicates its potential as a geochemical marker for studying geological processes and hydrocarbon formation (Marynowski et al., 2002).

  • Effect of Solvent Polarity and Acidity : Research has shown that the fluorescence emission spectra of this compound are influenced by solvent polarity and acidity. This insight is valuable for applications in analytical chemistry and materials science, where solvent interactions are critical (Tucker et al., 1991).

  • Photodeoxygenation Studies : The photodeoxygenation of this compound S-oxide has been studied, providing insights into photochemical reactions. This could be relevant for developing photochemical synthesis methods or understanding environmental photochemical processes (Chintala et al., 2019).

  • Optoelectronic Properties in Thiophene-fused Acenes : The optoelectronic properties of thiophene-fused acenes, including dibenzo thiophene, have been examined. This research could contribute to the development of new materials for electronic and optoelectronic devices (Wei et al., 2017).

  • Hydrogen Evolution in Water Splitting : Studies on the bandgap engineering of conjugated co-polymers containing this compound sulfone have shown significant enhancements in hydrogen evolution rates. This suggests applications in renewable energy, particularly in photocatalytic water splitting (Ye et al., 2020).

properties

IUPAC Name

16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14S/c1-3-9-21-15(7-1)17-11-5-13-19-20-14-6-12-18-16-8-2-4-10-22(16)28-26(24(18)20)25(23(17)19)27(21)29-28/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBPPZOOIHXSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC6=C5C7=C(C8=CC=CC=C68)SC2=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348245
Record name AC1LCMVD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196-23-6
Record name AC1LCMVD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Reactant of Route 2
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Reactant of Route 3
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Reactant of Route 4
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Reactant of Route 5
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene
Reactant of Route 6
Dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.